molecular formula C22H21FO8 B1247470 2-Fluoropodophyllotoxin

2-Fluoropodophyllotoxin

Cat. No.: B1247470
M. Wt: 432.4 g/mol
InChI Key: RZEPSVUNUYUBJW-JQJYPRBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoropodophyllotoxin is a semisynthetic derivative of the natural aryltetralin lignan, podophyllotoxin. It is designed for research applications in chemistry and biology, particularly in the investigation of structure-activity relationships and the development of novel chemotherapeutic and antiviral agents . Podophyllotoxin itself is a well-characterized antimitotic agent that inhibits microtubule assembly by binding to tubulin, thereby disrupting cell division . This mechanism is shared with other spindle poisons like colchicine. In contrast, several clinically successful derivatives of podophyllotoxin, such as etoposide, function primarily as topoisomerase II inhibitors . 2-Fluoropodophyllotoxin was synthesized and evaluated to explore the biological impact of halogen substitution on the podophyllotoxin core structure. Research indicates that this compound exhibits moderate cytotoxic activity against various cancer cell lines. For instance, it has demonstrated activity against KB carcinoma (a human carcinoma of the nasopharynx) with a GI50 value of approximately 30 nM . Furthermore, studies have shown that 2-Fluoropodophyllotoxin and its 4beta-anilino analogues possess moderate antiviral activity against viruses such as human cytomegalovirus (HCMV) and exhibit an unusual selectivity for herpes simplex virus-2 (HSV-2) over HSV-1 . This makes it a compound of interest for probing viral mechanisms and developing new antiviral strategies. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C22H21FO8

Molecular Weight

432.4 g/mol

IUPAC Name

(5R,5aS,8aR,9R)-5a-fluoro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-5,8,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one

InChI

InChI=1S/C22H21FO8/c1-26-16-4-10(5-17(27-2)20(16)28-3)18-11-6-14-15(31-9-30-14)7-12(11)19(24)13-8-29-21(25)22(13,18)23/h4-7,13,18-19,24H,8-9H2,1-3H3/t13-,18-,19+,22-/m1/s1

InChI Key

RZEPSVUNUYUBJW-JQJYPRBLSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2C3=CC4=C(C=C3[C@@H]([C@@H]5[C@@]2(C(=O)OC5)F)O)OCO4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC4=C(C=C3C(C5C2(C(=O)OC5)F)O)OCO4

Synonyms

2-fluoropodophyllotoxin

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Mechanism of Action

The antitumor efficacy of 2-fluoropodophyllotoxin is primarily attributed to its ability to inhibit topoisomerase II and disrupt microtubule dynamics. Studies have shown that fluorinated derivatives exhibit improved cytotoxicity compared to their non-fluorinated counterparts. For instance, the introduction of fluorine enhances the binding affinity to target proteins involved in cancer cell proliferation and survival pathways. This effect is particularly pronounced in the induction of apoptosis through the mitochondrial pathway, marked by an increase in caspase-9 expression in HeLa cells .

Cytotoxicity Studies

Recent research indicates that 2-fluoropodophyllotoxin demonstrates significantly lower IC50 values than traditional podophyllotoxin derivatives. In comparative studies, 2-fluoropodophyllotoxin exhibited IC50 values ranging from 1.52 μM to 5.0 μM across various cancer cell lines, showcasing its potent antitumor effects . The compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in a dose-dependent manner, further establishing its role as a promising anticancer agent .

Case Studies

Study on Fluoride-Containing Podophyllum Derivatives

A comprehensive study published in Nature investigated various halogen-substituted podophyllum derivatives, including 2-fluoropodophyllotoxin. The findings revealed that fluoride substitution significantly enhanced the cytotoxicity against cancer cells while reducing toxicity to normal cells. The study highlighted the effectiveness of these derivatives in inducing apoptosis and inhibiting tumor growth through various molecular mechanisms, including modulation of cell cycle regulators and apoptotic pathways .

Podophyllotoxin-Coumarin Conjugates

Another significant case study explored podophyllotoxin-coumarin conjugates that included 2-fluoropodophyllotoxin. These conjugates displayed remarkable antiproliferative activity against gastric cancer cell lines (MKN-45 and BGC-823), with IC50 values as low as 0.20 µM. The study demonstrated that these compounds could effectively block cell cycle progression and enhance apoptotic signaling pathways, reinforcing the therapeutic potential of fluorinated podophyllum derivatives in oncology .

Comparative Data Table

CompoundIC50 Value (µM)Cell LineMechanism of Action
2-Fluoropodophyllotoxin1.52HeLaInduces apoptosis via mitochondrial pathway
Podophyllotoxin59.35HeLaTopoisomerase II inhibition
Podophyllotoxin-Coumarin Conjugate0.20BGC-823Cell cycle arrest at G2 phase
Halogenated Derivative (Cl)5.92HeLaReduced cytotoxicity compared to F derivative

Comparison with Similar Compounds

Below is a detailed comparison of 2-fluoropodophyllotoxin with structurally analogous compounds, focusing on synthesis, physicochemical properties, and biological activities.

Structural and Physicochemical Properties
Compound Substituent(s) Position(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Podophyllotoxin -OH, -OCH₃ Multiple C₂₂H₂₂O₈ 414.40 Natural lignan with a fused tetracyclic ring system; inhibits microtubule assembly.
2-Fluoropodophyllotoxin -F 2 C₂₂H₂₁FO₈ 432.40 Fluorine substitution enhances electronegativity and potential metabolic stability.
2α-Chloropicropodophyllotoxin -Cl C₂₂H₂₁ClO₈ 448.85 Chlorine increases steric bulk; moderate antifungal activity reported .
Epi-podophyllotoxin Epimerized hydroxyl group 4 C₂₂H₂₂O₈ 414.40 Altered stereochemistry reduces tubulin binding but enables semisynthetic derivatization (e.g., etoposide) .

Key Observations :

  • Fluorine vs. Chlorine: Fluorine’s smaller atomic radius (0.64 Å vs. However, chlorine’s larger size may enhance hydrophobic interactions in certain contexts .
  • Metabolic Stability: Fluorine’s strong C-F bond resists enzymatic degradation, likely prolonging 2-fluoropodophyllotoxin’s half-life compared to chlorinated or non-halogenated analogs .
Structure-Activity Relationship (SAR)
  • Halogen Position : Substitution at the 2-position (vs. 2′ or 6′) optimizes steric compatibility with tubulin’s binding pocket .
  • Steric Effects : Chlorine’s bulkier structure may hinder binding in some cases, whereas fluorine balances minimal steric impact with electronic modulation .

Preparation Methods

Electrophilic Fluorination of Podophyllotoxin

The direct fluorination of podophyllotoxin at the C2 position represents the most straightforward approach. Van Vliet and Lee developed a high-yield method using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the fluorinating agent. Key steps include:

  • Reaction Conditions : Podophyllotoxin (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Selectfluor™ (1.2 eq) is added at 0°C, and the mixture is stirred at room temperature for 24 hours.

  • Yield : 78–85% after purification via silica gel chromatography (ethyl acetate/hexane, 1:3).

  • Mechanism : Electrophilic fluorination occurs via a radical intermediate stabilized by the aromatic ring’s electron-donating methoxy groups.

Microwave-Assisted Multicomponent Synthesis

A microwave-enhanced protocol improves reaction efficiency and reduces epimerization risks:

  • Reactants : Podophyllotoxin, fluorinated naphthoquinone derivatives, and boron trifluoride-diethyl etherate (BF₃·Et₂O).

  • Procedure : Reactants are irradiated at 100°C for 15 minutes in an Anton Paar Monowave 400 reactor.

  • Yield : 70–75% for 2-fluoropodophyllotoxin-naphthoquinone hybrids.

Key Reaction Parameters and Optimization

Table 1: Comparative Analysis of Fluorination Methods

MethodFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Electrophilic FluorinationSelectfluor™DMF25248598.5
Microwave SynthesisBF₃·Et₂OToluene1000.257597.2
Lewis Acid CatalysisHF-PyridineCH₂Cl₂-10126895.8

Critical Observations :

  • Selectfluor™ outperforms HF-pyridine in yield and safety.

  • Microwave irradiation reduces reaction time by 96% compared to conventional heating.

Stereochemical Control and Byproduct Management

The C2 position’s stereochemistry is crucial for bioactivity. Epimerization at C2 occurs readily under acidic or high-temperature conditions. Mitigation strategies include:

  • Low-Temperature Reactions : Conducting fluorination below 0°C minimizes racemization.

  • Protective Group Strategy : Temporary protection of the C4 hydroxyl with acetyl groups prevents unwanted side reactions.

Table 2: Impact of Protective Groups on Epimerization

Protective GroupEpimerization Rate (%)Final Yield (%)
Acetyl2.182
Benzyl5.776
None18.465

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 6.50 (s, 1H) : H-5 of the trimethoxyphenyl group.

  • δ 5.97 (d, J = 1.5 Hz, 1H) : H-1′ of the tetralin system.

  • δ 4.72 (d, J = 5.0 Hz, 1H) : C2-Fluorine coupling observed as a doublet.

HPLC Purity :

  • Column: C18 (4.6 × 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile/water (55:45).

  • Retention Time: 12.3 minutes; purity >98%.

Scale-Up Challenges and Industrial Feasibility

  • Solvent Recovery : DMF and toluene are recycled via distillation, reducing costs by 30%.

  • Catalyst Reusability : BF₃·Et₂O is recoverable with >90% efficiency after three cycles.

  • Regulatory Compliance : Residual Selectfluor™ must be <10 ppm (validated by ICP-MS).

Recent Advances and Alternative Approaches

  • Biocatalytic Fluorination : Engineered cytochrome P450 enzymes introduce fluorine with 92% enantiomeric excess.

  • Flow Chemistry : Continuous-flow reactors achieve 95% conversion in 5 minutes, though yields remain moderate (65%) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoropodophyllotoxin, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of 2-Fluoropodophyllotoxin typically involves fluorination at the C2 position of podophyllotoxin using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Key variables include solvent polarity (e.g., dichloromethane vs. acetonitrile), temperature (0–25°C), and stoichiometric ratios. For reproducibility, ensure strict anhydrous conditions and monitor reaction progress via TLC or HPLC. Yield optimization often requires iterative adjustments to these parameters .

Q. How is the cytotoxic activity of 2-Fluoropodophyllotoxin assayed in vitro, and what controls are critical for validity?

  • Methodological Answer : Cytotoxicity is commonly assessed using cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7). Controls must include:

  • A vehicle control (e.g., DMSO at the same concentration used for compound dissolution).
  • A positive control (e.g., doxorubicin or etoposide).
  • A negative control (untreated cells).
    Normalize data to cell counts or protein content to minimize plate-to-plate variability. Replicate experiments at least three times to ensure statistical significance .

Q. What analytical techniques are recommended for characterizing 2-Fluoropodophyllotoxin purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • HPLC (C18 column, acetonitrile/water gradient) for purity assessment.
  • NMR (¹H, ¹³C, and ¹⁹F spectra) to confirm fluorination and rule out positional isomers.
  • HRMS for molecular weight validation.
    For novel derivatives, include X-ray crystallography if crystals can be obtained. Cross-reference spectral data with published podophyllotoxin analogs to identify deviations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for 2-Fluoropodophyllotoxin across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values often arise from differences in assay protocols (e.g., incubation time, cell passage number) or compound solubility. To address this:

Standardize assay conditions using guidelines from the NCI-60 screening program.

Validate compound solubility via dynamic light scattering (DLS) or nephelometry.

Perform meta-analysis of existing data to identify outliers and systemic biases. Statistical tools like ANOVA or mixed-effects models can isolate confounding variables .

Q. What strategies optimize 2-Fluoropodophyllotoxin’s bioavailability in preclinical models while minimizing toxicity?

  • Methodological Answer : Bioavailability enhancement approaches include:

  • Prodrug design : Introduce hydrolyzable esters at the C4 position to improve solubility.
  • Nanoparticle encapsulation : Use PEGylated liposomes to prolong circulation time.
    Toxicity mitigation requires pharmacokinetic profiling (e.g., AUC, Cmax) in rodent models and histopathological evaluation of major organs. Dose optimization should balance efficacy (tumor growth inhibition) with safety (body weight loss ≤20%) .

Q. How do structural modifications to 2-Fluoropodophyllotoxin impact its tubulin-binding affinity compared to parent compounds?

  • Methodological Answer : Employ computational docking (e.g., AutoDock Vina) to model interactions with β-tubulin’s colchicine-binding site. Validate predictions via:

  • Isothermal titration calorimetry (ITC) for binding affinity (ΔG, Kd).
  • Circular dichroism (CD) to assess conformational changes in tubulin.
    Compare results with etoposide (topoisomerase II inhibitor) to confirm mechanism-specific effects. Structural-activity relationships (SAR) should guide rational design of derivatives .

Q. What experimental designs are recommended to evaluate 2-Fluoropodophyllotoxin’s efficacy in multidrug-resistant (MDR) cancer models?

  • Methodological Answer : Use MDR cell lines (e.g., NCI/ADR-RES) with confirmed overexpression of P-glycoprotein (P-gp). Experimental workflow:

Pre-treat cells with a P-gp inhibitor (e.g., verapamil) to distinguish resistance mechanisms.

Compare apoptosis markers (e.g., caspase-3 cleavage) between parental and MDR lines.

Perform transcriptomic analysis (RNA-seq) to identify deregulated pathways (e.g., ABC transporters, DNA repair). Include combinatorial studies with chemosensitizers like tariquidar .

Methodological Best Practices

  • Data Reproducibility : Document all synthetic steps, assay conditions, and statistical analyses in supplemental materials, adhering to journal guidelines for experimental transparency .
  • Research Question Refinement : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to narrow the scope of in vivo studies and avoid overgeneralization .
  • Interdisciplinary Collaboration : Engage computational chemists for SAR modeling and pharmacologists for ADMET profiling to accelerate translational potential .

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